molecular formula C7H5BrN2 B1344256 3-Bromo-5-methylpicolinonitrile CAS No. 474824-78-7

3-Bromo-5-methylpicolinonitrile

Cat. No.: B1344256
CAS No.: 474824-78-7
M. Wt: 197.03 g/mol
InChI Key: WGKYSFRFMQHMOF-UHFFFAOYSA-N
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Description

3-Bromo-5-methylpicolinonitrile is an organic compound with the molecular formula C7H5BrN2. This compound is known for its high purity and reliability, making it a valuable chemical in various industrial and research applications .

Preparation Methods

The synthesis of 3-Bromo-5-methylpicolinonitrile typically involves the bromination of 5-methylpicolinonitrile. One common method includes the use of bromine in the presence of a suitable solvent and catalyst. The reaction conditions often require controlled temperatures to ensure the selective bromination at the desired position on the pyridine ring. Industrial production methods may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

3-Bromo-5-methylpicolinonitrile undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, boronic acids, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Mechanism of Action

The mechanism by which 3-Bromo-5-methylpicolinonitrile exerts its effects involves its interaction with specific molecular targets. In coupling reactions, for example, the compound undergoes oxidative addition with palladium catalysts, followed by transmetalation and reductive elimination to form new carbon-carbon bonds . The pathways involved are highly dependent on the specific reaction and conditions used.

Properties

IUPAC Name

3-bromo-5-methylpyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2/c1-5-2-6(8)7(3-9)10-4-5/h2,4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGKYSFRFMQHMOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70626655
Record name 3-Bromo-5-methylpyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70626655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

474824-78-7
Record name 3-Bromo-5-methylpyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70626655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-5-methylpyridine-2-carbonitrile
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